molecular formula C12H17NO5 B13044801 (R)-3-((Tert-butoxycarbonyl)amino)-3-(furan-3-YL)propanoic acid

(R)-3-((Tert-butoxycarbonyl)amino)-3-(furan-3-YL)propanoic acid

Cat. No.: B13044801
M. Wt: 255.27 g/mol
InChI Key: JMRUMNAUPGNUDB-SECBINFHSA-N
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Description

®-3-((Tert-butoxycarbonyl)amino)-3-(furan-3-YL)propanoic acid is a chiral compound that features a furan ring and a tert-butoxycarbonyl (Boc) protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((Tert-butoxycarbonyl)amino)-3-(furan-3-YL)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as furan-3-carboxylic acid and ®-tert-butoxycarbonyl amino acids.

    Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

    Coupling Reaction: The protected amino acid is then coupled with furan-3-carboxylic acid using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques like column chromatography.

Industrial Production Methods

Industrial production methods for ®-3-((Tert-butoxycarbonyl)amino)-3-(furan-3-YL)propanoic acid would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions to form furan-3-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Alcohol or amine derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

®-3-((Tert-butoxycarbonyl)amino)-3-(furan-3-YL)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-3-((Tert-butoxycarbonyl)amino)-3-(furan-3-YL)propanoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with enzymes or receptors. The furan ring can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-Amino-3-(furan-3-YL)propanoic acid
  • ®-3-((Methoxycarbonyl)amino)-3-(furan-3-YL)propanoic acid
  • ®-3-((Benzyloxycarbonyl)amino)-3-(furan-3-YL)propanoic acid

Uniqueness

®-3-((Tert-butoxycarbonyl)amino)-3-(furan-3-YL)propanoic acid is unique due to the presence of the Boc-protected amino group, which provides stability and ease of handling during synthesis. The furan ring adds to its versatility in chemical reactions and potential biological activity.

Properties

Molecular Formula

C12H17NO5

Molecular Weight

255.27 g/mol

IUPAC Name

(3R)-3-(furan-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-9(6-10(14)15)8-4-5-17-7-8/h4-5,7,9H,6H2,1-3H3,(H,13,16)(H,14,15)/t9-/m1/s1

InChI Key

JMRUMNAUPGNUDB-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=COC=C1

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=COC=C1

Origin of Product

United States

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